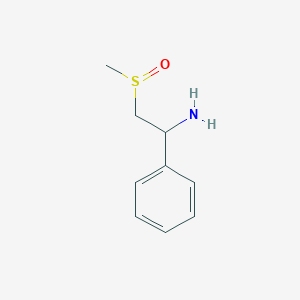

2-Methanesulfinyl-1-phenylethan-1-amine

Description

Contextual Significance of Chiral Amines in Pharmaceutical and Fine Chemical Synthesis

Chiral amines are ubiquitous structural motifs found in a vast array of pharmaceuticals, agrochemicals, and natural products. researchgate.net It is estimated that a significant percentage of top-selling small-molecule drugs contain at least one nitrogen atom, with a substantial portion featuring a non-racemic chiral amine. The biological activity of such compounds is often highly dependent on their stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be less active or even detrimental.

The synthesis of enantiomerically pure amines is, therefore, a critical challenge in organic chemistry. researchgate.net Methodologies such as asymmetric reductive amination, enzymatic resolutions, and the use of chiral auxiliaries are continuously being developed and refined to meet the growing demand for stereochemically defined amine-containing molecules. The 1-phenylethan-1-amine moiety within the target compound is a classic example of a chiral amine that is frequently employed as a resolving agent and a chiral auxiliary in asymmetric synthesis. nih.govacs.org

Role of Chiral Sulfoxides in Asymmetric Catalysis and Synthesis

Chiral sulfoxides have emerged as powerful tools in asymmetric synthesis, serving as both chiral auxiliaries and ligands for transition metal catalysts. acs.orgresearchgate.net The sulfinyl group, with its stereochemically stable pyramidal sulfur atom, can effectively control the stereochemical outcome of reactions in its vicinity. This control is attributed to both steric and electronic effects of the sulfoxide (B87167) group.

As chiral auxiliaries, sulfoxides can be temporarily incorporated into a molecule to direct a subsequent stereoselective transformation, after which they can be cleaved. In the realm of asymmetric catalysis, chiral sulfoxide-containing ligands have been successfully employed in a variety of metal-catalyzed reactions, including hydrogenations, carbon-carbon bond formations, and oxidations. The proximity of the chiral sulfur atom to the metal center in such complexes allows for efficient transfer of stereochemical information.

Structural Features and Stereochemical Complexity of 2-Methanesulfinyl-1-phenylethan-1-amine

The chemical structure of this compound is characterized by a phenylethylamine backbone with a methanesulfinyl (methylsulfinyl) group attached to the beta-carbon. This arrangement gives rise to significant stereochemical complexity.

Key Structural and Stereochemical Features:

Two Stereogenic Centers: The molecule possesses two stereocenters: one at the carbon atom bearing the amine and phenyl groups (C1) and another at the sulfur atom of the sulfoxide group.

Diastereomers: Due to the presence of two stereogenic centers, this compound can exist as a mixture of four stereoisomers, which can be grouped into two pairs of enantiomers (diastereomeric pairs). The relative stereochemistry of these centers (syn or anti) significantly influences the molecule's three-dimensional shape and its interactions with other chiral molecules.

Conformational Rigidity: The presence of the sulfoxide group can impart a degree of conformational rigidity to the molecule through intramolecular interactions, such as hydrogen bonding between the amine and the sulfoxide oxygen. This conformational preference is crucial in asymmetric induction.

The diastereoselective synthesis of β-amino sulfoxides is a well-established area of research, often involving the addition of nucleophiles to chiral N-sulfinylimines or the reaction of chiral sulfoxide-stabilized carbanions with electrophiles. The precise control over the stereochemistry at both the carbon and sulfur centers is a primary objective in the synthesis of compounds like this compound.

Interactive Data Table: Physicochemical Properties

| Property | Value |

| Chemical Formula | C9H13NOS |

| Molecular Weight | 183.27 g/mol |

| CAS Number | 1343837-40-0 |

| MDL Number | MFCD20381897 |

Note: Experimental data for this specific compound is limited in publicly available literature. The table provides basic calculated properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfinyl-1-phenylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c1-12(11)7-9(10)8-5-3-2-4-6-8/h2-6,9H,7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYQCUGXQYRHLAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CC(C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methanesulfinyl 1 Phenylethan 1 Amine

Strategies for the Construction of the 1-Phenylethan-1-amine Core

The formation of the α-branched 1-phenylethan-1-amine structure is a critical first stage in the synthesis of the target compound. Various established and novel methods can be employed for this purpose.

Reductive Amination Approaches for α-Branched Amines

Reductive amination, also known as reductive alkylation, is a highly versatile and widely used method for synthesizing amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This process converts a ketone or aldehyde into an amine through an intermediate imine. wikipedia.org For the synthesis of the 1-phenylethan-1-amine core, the starting material is typically acetophenone.

The reaction proceeds in two main steps: the formation of an imine from acetophenone and an amine source (commonly ammonia), followed by the reduction of the imine to the desired amine. masterorganicchemistry.com These steps can be performed sequentially or, more commonly, in a one-pot reaction where the imine is reduced in situ. wikipedia.org

A variety of reducing agents are effective for this transformation. Common choices include:

Hydride Reagents : Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly useful because they are mild enough to selectively reduce the imine in the presence of the starting ketone. masterorganicchemistry.com

Catalytic Hydrogenation : This method involves the use of hydrogen gas with a metal catalyst, such as Raney nickel or platinum, often under pressure. wikipedia.org

Biocatalysis offers a green and highly selective alternative. Enzymes like amine dehydrogenases (AmDHs) can catalyze the reductive amination of ketones with high stereospecificity, which is advantageous for producing chiral amines. wikipedia.org

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Selective for imines | Toxic cyanide byproduct |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane, Acetic Acid | Mild, non-toxic byproducts | Moisture sensitive |

| Catalytic Hydrogenation (H₂/Catalyst) | High pressure, Ammonia | High yield, clean reaction | Requires specialized equipment |

| Amine Dehydrogenases (AmDHs) | Aqueous buffer, Ammonia source | High enantioselectivity | Limited substrate scope, enzyme cost |

Nucleophilic Addition Reactions in Phenylethan-1-amine Synthesis

The synthesis of α-branched amines can also be achieved through the nucleophilic addition of carbanions to imines or imine derivatives. wiley-vch.dersc.org This strategy involves two principal stages: the formation of an imine and the subsequent addition of a nucleophile. wiley-vch.de

The process begins with the reaction of an aldehyde or ketone with a primary amine, which reversibly forms an imine (also known as a Schiff base). rsc.orglibretexts.org This reaction is often catalyzed by acid and may require the removal of water to drive the equilibrium toward the product. rsc.org The imine, being electrophilic at the carbon atom, can then react with a strong nucleophile, such as an organolithium or Grignard reagent. wiley-vch.de This addition forms the new carbon-carbon bond necessary to create the α-branched amine structure. For the 1-phenylethan-1-amine core, this could involve the addition of a methyl nucleophile (e.g., methylmagnesium bromide) to an imine derived from benzaldehyde.

The mechanism involves the nucleophilic attack on the imine carbon, followed by protonation of the resulting nitrogen anion during workup to yield the final amine. libretexts.org The use of chiral auxiliaries on the imine nitrogen allows for diastereoselective additions, providing a route to enantiomerically enriched amines. wiley-vch.de

Alternative Synthetic Routes for Phenylethylamine Derivatives

Beyond the primary methods of reductive amination and nucleophilic addition, several other routes exist for the synthesis of the phenylethylamine framework.

One notable method involves the condensation of benzaldehyde with nitromethane, which yields β-nitrostyrene. Subsequent reduction of both the nitro group and the double bond, often achieved through catalytic hydrogenation, produces 2-phenylethan-1-amine. sciencemadness.org To obtain the desired 1-phenylethan-1-amine, a different starting material like phenylacetonitrile could be used, followed by addition of a methyl group and subsequent reduction.

Another approach is the Leuckart reaction, where acetophenone is heated with ammonium (B1175870) formate or formamide to produce the corresponding N-formyl derivative, which is then hydrolyzed to yield α-phenylethylamine. orgsyn.org Additionally, enzymatic processes have been developed, such as the use of ω-transaminases (ω-TA) which can convert acetophenone directly into enantiopure (R)- or (S)-1-phenylethan-1-amine using an amine donor. nih.gov A chemoenzymatic one-pot process combining a Wacker oxidation of styrene to acetophenone, followed by an enzymatic reductive amination, also provides a direct route to the chiral amine. nih.govresearchgate.net

Stereoselective Introduction of the 2-Methanesulfinyl Moiety

The sulfinyl (sulfoxide) group is a key feature of the target molecule, and its introduction with control over the stereochemistry at the sulfur atom is crucial. illinois.edu Sulfoxides are tetrahedral, conformationally stable, and can exist as enantiomers when the two substituents on the sulfur are different. illinois.edu

Asymmetric Oxidation of 2-(Methylsulfanyl)-1-phenylethan-1-amine Precursors

One of the most direct methods for creating a chiral sulfoxide (B87167) is the asymmetric oxidation of a prochiral sulfide (thioether). wiley-vch.demedcraveonline.com In this case, the precursor would be 2-(methylsulfanyl)-1-phenylethan-1-amine. This transformation can be achieved using various catalytic systems.

Metal-Based Catalysts : A well-known method is the Sharpless-Katsuki epoxidation reagent, modified for sulfoxidation, which uses a titanium complex with a chiral ligand like diethyl tartrate (DET) and an oxidant such as tert-butyl hydroperoxide. medcraveonline.comyoutube.com Replacing the hydroperoxide with cumene hydroperoxide has been shown to improve enantioselectivity. medcraveonline.com Other effective metal catalysts include those based on vanadium, manganese, and iron, often complexed with chiral salen or salan-type ligands, using hydrogen peroxide as a green oxidant. acsgcipr.orglibretexts.org

Enzyme-Catalyzed Oxidation : Biocatalysis offers a highly enantioselective route for sulfoxidation under mild conditions. nih.gov Enzymes such as cyclohexanone monooxygenase (CHMO), a flavoenzyme, and various peroxidases or dioxygenases can catalyze the oxidation of sulfides with excellent enantiomeric excess (ee). libretexts.orgrsc.org Flavin-containing monooxygenases (FMOs) are particularly attractive as they use molecular oxygen as the oxidant. nih.gov These biocatalytic methods often minimize the over-oxidation of the sulfoxide to the corresponding sulfone. rsc.org

Table 2: Selected Catalysts for Asymmetric Sulfoxidation

| Catalyst System | Chiral Ligand/Enzyme | Oxidant | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Titanium Complex | Diethyl Tartrate (DET) | Cumene Hydroperoxide | >90% |

| Vanadium-Salan Complex | Chiral Salan Ligand | Hydrogen Peroxide | High |

| Cyclohexanone Monooxygenase | CHMO | O₂/NADPH | Excellent |

| Flavin-containing Monooxygenase | mFMO, NiFMO | O₂/NADPH | Moderate to High |

| Titanium-Salen Complex | Chiral Salen Ligand | Urea Hydrogen Peroxide | 92-99% |

Chiral Auxiliary-Mediated Sulfoxide Synthesis

An alternative to direct asymmetric oxidation is the use of a chiral auxiliary to control the stereochemistry at the sulfur center. illinois.edu This approach typically involves the nucleophilic substitution on a diastereomerically pure sulfur compound. medcraveonline.com

The most classic and widely used method is the Andersen sulfoxide synthesis. illinois.educhem-station.com This procedure involves two key steps:

Preparation of a Diastereomerically Pure Sulfinate Ester : A sulfinyl chloride (e.g., p-toluenesulfinyl chloride) is reacted with a chiral alcohol, such as (-)-menthol. This reaction produces a mixture of diastereomeric sulfinate esters, which can be separated by crystallization to obtain a single, pure diastereomer. illinois.edumedcraveonline.com

Nucleophilic Substitution : The purified sulfinate ester is then treated with an organometallic reagent, such as a Grignard or organolithium reagent. The nucleophilic attack occurs at the sulfur atom, displacing the chiral alcohol group with complete inversion of configuration at the sulfur center. illinois.edumedcraveonline.com This yields an enantiomerically pure sulfoxide. researchgate.net

While the Andersen synthesis is robust for creating aryl-alkyl sulfoxides, its scope can be limited. researchgate.net Other chiral auxiliaries, such as those derived from ephedrine or sugars like diacetone-d-glucose, have also been developed to generate chiral sulfinates or sulfinamides, which serve as precursors for a wide range of enantiopure sulfoxides. wiley-vch.deacs.org This strategy allows for the synthesis of sulfoxides with very high enantiomeric purity (>99% ee) and remains a cornerstone of chiral sulfoxide synthesis. chem-station.comacs.org

Direct Stereoselective Sulfinylation Methodologies

The direct stereoselective sulfinylation to form 2-Methanesulfinyl-1-phenylethan-1-amine involves the asymmetric oxidation of the corresponding prochiral sulfide, 2-(methylthio)-1-phenylethan-1-amine. This transformation is a cornerstone of organosulfur chemistry, with numerous methods developed to achieve high enantioselectivity. These methods can be broadly categorized into metal-catalyzed oxidations and organocatalyzed oxidations.

Transition metal complexes, particularly those based on titanium and vanadium, are commonly used for the enantioselective oxidation of sulfides. The most well-known of these is the Kagan-Modena oxidation, which typically employs a titanium(IV) isopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and a hydroperoxide oxidant. While highly effective for many sulfides, the substrate's inherent amine functionality can complicate catalysis by coordinating to the Lewis acidic metal center. This often necessitates N-protection strategies to achieve high yields and enantiomeric excess (ee).

Another powerful approach involves non-heme iron catalysts, which can provide good yields and moderate enantioselectivity for the synthesis of chiral sulfoxides using environmentally benign oxidants like hydrogen peroxide.

Table 1: Representative Catalytic Systems for Asymmetric Sulfoxidation

| Catalyst System | Chiral Ligand/Auxiliary | Oxidant | Typical Substrates | Reported ee (%) |

|---|---|---|---|---|

| Ti(OiPr)₄ | Diethyl Tartrate (DET) | t-BuOOH or Cumene Hydroperoxide | Aryl alkyl sulfides | >90 |

| Vanadium Complexes | Schiff Bases | H₂O₂ | Dialkyl and aryl alkyl sulfides | 80-95 |

| Iron Complexes | BINOL-phosphate | H₂O₂ | Aryl alkyl sulfides | up to 30 |

Chemoenzymatic and Biocatalytic Approaches in the Synthesis of Chiral Amines and Sulfoxides

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. For a molecule with two stereocenters like this compound, chemoenzymatic and biocatalytic routes are particularly attractive as they can precisely control the stereochemistry at one or both centers.

Amine Transaminase Catalyzed Reductive Amination

Amine transaminases (ATAs) are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the asymmetric transfer of an amino group from an amine donor to a prochiral ketone or aldehyde. nih.govmdpi.com This methodology could be applied to the synthesis of this compound through the reductive amination of the prochiral ketone precursor, 2-(methylsulfinyl)-1-phenylethanone.

The synthesis of this ketone precursor can be achieved from acetophenone through α-bromination followed by substitution with methyl mercaptide and subsequent selective oxidation to the sulfoxide. orgsyn.org Alternatively, it can be prepared by reacting a solution of sodium hydride in DMSO with a substituted acetophenone. prepchem.com

Once the prochiral ketone is obtained, an ATA can be used to install the amine group with high stereoselectivity. A significant advantage of ATAs is the availability of enzymes that can produce either the (R)- or (S)-amine enantiomer from the same ketone substrate, allowing access to the desired stereoisomer. acs.org The reaction equilibrium can sometimes be unfavorable, but various strategies, such as using specific amine donors or removing the ketone byproduct, can be employed to drive the reaction to completion.

Table 2: Amine Transaminases (ATAs) for Chiral Amine Synthesis

| Enzyme Type | Typical Stereoselectivity | Common Amine Donor | Key Features |

|---|---|---|---|

| (R)-selective ATAs | (R)-amine | Isopropylamine, Alanine | High enantioselectivity for a broad range of ketones. |

Monooxygenase-Mediated Sulfoxidation

Monooxygenases are a class of enzymes that use molecular oxygen to introduce a single oxygen atom into a substrate. rug.nl Within this class, Baeyer-Villiger monooxygenases (BVMOs) and flavin-containing monooxygenases (FMOs) are particularly effective for the enantioselective oxidation of prochiral sulfides to chiral sulfoxides. nih.govacs.org

This approach would utilize 2-(methylthio)-1-phenylethan-1-amine as the substrate. The enzyme would selectively oxidize one of the lone pairs of electrons on the sulfur atom, leading to the formation of one enantiomer of the sulfoxide with high fidelity. A key advantage of this biocatalytic method is that it often proceeds under mild conditions (room temperature, neutral pH) and does not require pre-activation or protection of the amine group. Furthermore, by screening different monooxygenases, it is possible to achieve enantiodivergent synthesis, where one enzyme produces the (R)-sulfoxide and another produces the (S)-sulfoxide. nih.gov However, over-oxidation to the corresponding sulfone can be a potential side reaction that needs to be controlled. rug.nl

Table 3: Monooxygenases for Asymmetric Sulfoxidation

| Enzyme Class | Cofactor | Typical Stereoselectivity | Substrate Scope |

|---|---|---|---|

| Baeyer-Villiger Monooxygenases (BVMOs) | NADPH/FAD | Often (S)-selective, but (R)-selective variants exist | Broad, including aryl alkyl sulfides |

| Flavin-containing Monooxygenases (FMOs) | NADPH/FAD | Can be (R)- or (S)-selective | Broad, including heteroatom-containing substrates |

Convergent and Divergent Synthetic Strategies towards this compound

The construction of this compound, with its two adjacent stereocenters, lends itself to both convergent and divergent synthetic planning.

A convergent synthesis would involve the preparation of two chiral fragments that are then coupled together. One such strategy could involve the diastereoselective reaction of a chiral nucleophile with a chiral electrophile. For example, the addition of a metallated chiral methyl sulfoxide to a chiral N-sulfinylimine derived from benzaldehyde. The N-sulfinyl group, such as the Ellman auxiliary (tert-butanesulfinamide), is a well-established chiral director for the asymmetric synthesis of amines and would guide the stereochemical outcome of the addition. yale.edumdpi.com

A divergent strategy allows for the generation of multiple stereoisomers from a single common intermediate. A suitable starting point would be 2-(methylthio)acetophenone. This intermediate can be taken down two different pathways:

Path A (Amine First): Asymmetric transfer hydrogenation or enzymatic reduction of the ketone to form a chiral alcohol, followed by conversion of the alcohol to the amine with retention or inversion of configuration. The final step would be the stereoselective oxidation of the sulfide to the sulfoxide.

Path B (Sulfoxide First): Asymmetric oxidation of the sulfide to a chiral β-ketosulfoxide. researchgate.net Subsequently, the ketone can be asymmetrically aminated using an amine transaminase or through diastereoselective reduction of a derived chiral imine.

By choosing the appropriate reagents and catalysts for each stereoselective step (e.g., (R)- vs (S)-selective enzymes), all four possible diastereomers of the final product can be accessed from a single achiral starting material.

Total Synthesis Strategies for Complex Analogues incorporating the this compound Scaffold

The this compound scaffold is structurally related to bioactive molecules like modafinil (B37608), a wakefulness-promoting agent, and its analogues. nih.govnih.govresearchgate.netwikipedia.org Synthetic strategies developed for these compounds can be adapted for the total synthesis of more complex molecules incorporating the target scaffold.

For instance, a hypothetical complex analogue could be a derivative where the phenyl ring is substituted or replaced with a heterocyclic system, and the amine is part of a larger, constrained ring system. The synthesis of such a molecule would rely on the robust stereoselective methods previously discussed.

A potential synthetic route could begin with a substituted acetophenone. A chemoenzymatic approach might involve an initial monooxygenase-catalyzed asymmetric sulfoxidation of the corresponding thioether to establish the chiral sulfoxide center. The resulting chiral β-ketosulfoxide could then undergo a key carbon-carbon bond-forming reaction, such as an aldol or Mannich reaction, to build a more complex carbon skeleton. Finally, the installation of the chiral amine could be achieved via a diastereoselective reduction of an oxime or imine, or through an amine transaminase reaction, with the existing chiral sulfoxide directing the stereochemical outcome of the second stereocenter. This strategy highlights the modularity and power of combining different synthetic methodologies to access structurally complex and stereochemically pure molecules.

Stereochemical Aspects and Chiral Resolution of 2 Methanesulfinyl 1 Phenylethan 1 Amine

Analysis of Stereoisomerism in 2-Methanesulfinyl-1-phenylethan-1-amine (Carbon and Sulfur Stereocenters)

This compound is a chiral molecule possessing two distinct stereocenters: one at the carbon atom of the phenylethan-1-amine backbone (C1) and another at the sulfur atom of the methanesulfinyl group.

Carbon Stereocenter: The carbon atom bonded to the phenyl group, the amine group, the hydrogen atom, and the rest of the alkyl chain is a stereogenic center. This gives rise to two possible configurations, designated as (R) or (S) according to the Cahn-Ingold-Prelog priority rules.

Sulfur Stereocenter: The sulfur atom in the sulfoxide (B87167) group is also stereogenic. The sulfur atom is bonded to the oxygen atom, the methyl group, and the ethyl-amine chain, with a lone pair of electrons completing the tetrahedral geometry. illinois.edu This results in two possible configurations at the sulfur atom, also designated as (R) or (S). illinois.edu

The presence of these two stereocenters means that this compound can exist as a total of four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). The (R,R) and (S,S) isomers are a pair of enantiomers, as are the (R,S) and (S,R) isomers. The relationship between an enantiomeric pair and a diastereomeric pair is non-superimposable and non-mirror image. For instance, the (R,R) isomer is a diastereomer of the (R,S) and (S,R) isomers. These diastereomers have different physical properties, which is a key principle exploited in their separation.

Classical Chiral Resolution Techniques for Amine Racemates

Classical resolution methods remain a cornerstone for the separation of enantiomers on both laboratory and industrial scales. These techniques are particularly well-suited for the resolution of racemic amines.

One of the most established methods for resolving racemic amines is through the formation of diastereomeric salts. libretexts.orgwikipedia.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, often referred to as a resolving agent. wikipedia.orglibretexts.org The resulting products are two diastereomeric salts with different physical properties, most notably, different solubilities in a given solvent. ulisboa.ptpbworks.com

For this compound, a racemic mixture of the amine can be treated with a chiral acid such as (+)-tartaric acid or (-)-mandelic acid. libretexts.org The acid-base reaction forms two diastereomeric salts. Due to their differing solubilities, one diastereomer will preferentially crystallize from the solution upon cooling or solvent evaporation. pbworks.com This process, known as fractional crystallization, allows for the physical separation of the diastereomers. pbworks.com After separation, the individual diastereomeric salts are treated with a base to regenerate the enantiomerically enriched amine. The success of this method hinges on the selection of an appropriate resolving agent and solvent system to maximize the solubility difference between the diastereomeric salts. ulisboa.pt

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

| (+)-Tartaric Acid | Acid |

| (-)-Malic Acid | Acid |

| (+)-Camphor-10-sulfonic acid | Acid |

| (-)-Mandelic Acid | Acid |

| Brucine | Base |

| Strychnine | Base |

In this approach, the racemic amine is covalently bonded to a chiral auxiliary, forming a pair of diastereomers. Unlike the ionic interaction in salt formation, this method involves the creation of a new covalent bond. The resulting diastereomers can then be separated using standard purification techniques like chromatography or crystallization. Once separated, the chiral auxiliary is cleaved to yield the resolved enantiomers. While effective, this method requires additional chemical steps for the attachment and removal of the auxiliary group.

Chromatographic Chiral Separation Methodologies (e.g., Chiral High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. nih.gov For sulfoxides, various CSPs have been shown to be effective. nih.gov Macrocyclic glycopeptide CSPs, such as those based on teicoplanin and vancomycin, have demonstrated broad selectivity for the separation of chiral sulfoxides. nih.gov

The separation mechanism relies on the differential interactions between the enantiomers of the analyte and the chiral selector of the CSP. These interactions can include hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric repulsion. nih.gov The choice of mobile phase (normal-phase, reversed-phase, or polar organic) also plays a crucial role in achieving optimal separation. nih.gov For structurally similar sulfoxide compounds, cellulose-based CSPs have also been used effectively. researchgate.net

Table 2: Examples of Chiral Stationary Phases for Sulfoxide Separation

| Chiral Stationary Phase (CSP) Type | Common Trade Names | Separation Principle |

| Polysaccharide-based (e.g., cellulose, amylose) | Chiralcel, Chiralpak | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions. |

| Macrocyclic Glycopeptide | Chirobiotic T, Chirobiotic V | Multiple chiral centers and functional groups allow for various interactions including hydrogen bonding and inclusion complexation. |

| Pirkle-type (π-acid/π-base) | Whelk-O1, α-Burke 2 | π-π interactions between the electron-rich or electron-deficient aromatic rings of the analyte and CSP. |

Kinetic Resolution and Dynamic Kinetic Resolution Strategies

Kinetic resolution is a process in which one enantiomer of a racemate reacts faster than the other with a chiral catalyst or reagent, leading to an enrichment of the less reactive enantiomer in the starting material. rsc.org For sulfoxides, kinetic resolution can be achieved through enantioselective oxidation, reduction, or other chemical transformations. acs.orgfrontiersin.org

Enzymatic kinetic resolution offers a highly selective and environmentally friendly approach. frontiersin.org For example, certain methionine sulfoxide reductase (Msr) enzymes have been shown to selectively reduce one enantiomer of a racemic sulfoxide, leaving the other enantiomer in high enantiomeric excess. rsc.orgrsc.orgnih.govnih.gov

Dynamic kinetic resolution (DKR) is an extension of kinetic resolution where the slower-reacting enantiomer is continuously racemized in situ. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer. For sulfoxides, DKR can be achieved by combining an enantioselective reaction with a method for racemizing the sulfoxide stereocenter. acs.org

Enantiomer Interconversion and Racemization Studies

The stereochemical stability of the sulfur center in sulfoxides is a key consideration. While sulfoxides are generally configurationally stable at room temperature, racemization can occur under certain conditions. The energy barrier for pyramidal inversion at the sulfur atom is typically high, requiring temperatures often exceeding 200°C for thermal racemization. illinois.edu

However, racemization can be facilitated under milder conditions through chemical or photochemical means. nih.govoup.comresearchgate.net For instance, certain catalysts can promote the racemization of chiral sulfoxides at lower temperatures. oup.com Photochemical racemization, often in the presence of a photosensitizer, is another method to induce the interconversion of sulfoxide enantiomers. nih.govacs.org Understanding the conditions that lead to racemization is crucial for the handling and storage of enantiomerically pure this compound to maintain its stereochemical integrity.

Reactivity and Advanced Chemical Transformations of 2 Methanesulfinyl 1 Phenylethan 1 Amine

Reactions Involving the Amine Functional Group

The primary amine group in 2-Methanesulfinyl-1-phenylethan-1-amine serves as a key site for nucleophilic reactions, allowing for the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

The nitrogen atom of the primary amine possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity allows it to attack a variety of electrophilic centers. As a derivative of 1-phenylethylamine, its reactivity is well-established in the context of forming amides, sulfonamides, and substituted amines. The amine's basicity allows it to form stable ammonium (B1175870) salts. wikipedia.org The strategic position of the amine group at the benzylic carbon influences its reactivity in various synthetic transformations.

The primary amine of this compound readily undergoes acylation and sulfonylation, two fundamental transformations in organic synthesis.

Amidation involves the reaction of the amine with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640), to form an amide bond. These reactions are among the most common for amines and are typically high-yielding. nih.gov The reaction with an acyl chloride, for instance, is often carried out in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct. libretexts.org

Sulfonylation is a similar process where the amine reacts with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) to yield a sulfonamide. libretexts.org This reaction is also typically performed in the presence of a base. The resulting sulfonamides are important structural motifs in medicinal chemistry. rsc.orgorganic-chemistry.org Microwave-assisted, solvent-free conditions have also been developed for the efficient sulfonylation of amines. rsc.org

The following table summarizes typical conditions for these transformations based on analogous primary amines.

| Transformation | Reagent | Base/Catalyst | Solvent | Typical Yield |

| Amidation | Acyl Chloride | Pyridine or Triethylamine | Dichloromethane (DCM) | High |

| Amidation | Carboxylic Acid | Coupling Agent (e.g., DCC, EDC) | DMF or DCM | Good to High |

| Sulfonylation | Sulfonyl Chloride | Pyridine or Aqueous NaOH | Dichloromethane (DCM) | High |

This table presents generalized data for primary amines and may require optimization for the specific substrate.

The nitrogen atom can also be functionalized through the formation of new carbon-nitrogen bonds via alkylation and arylation.

Alkylation introduces an alkyl group onto the amine. Direct alkylation with alkyl halides can be difficult to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to overalkylation and the formation of tertiary amines and quaternary ammonium salts. wikipedia.orgmasterorganicchemistry.com A more controlled and widely used method for mono-alkylation is reductive amination . masterorganicchemistry.comnih.gov This process involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comwikipedia.org

Arylation involves the formation of a bond between the amine nitrogen and an aromatic ring. Modern methods, such as the Buchwald-Hartwig amination, utilize palladium catalysts with specialized phosphine (B1218219) ligands to couple amines with aryl halides or triflates. mit.eduacs.org This reaction is highly versatile and tolerates a wide range of functional groups, providing a powerful tool for synthesizing N-aryl amines. nih.gov

Below is a table outlining common methods for amine alkylation and arylation.

| Transformation | Reagent(s) | Catalyst/Reducing Agent | Solvent | Key Feature |

| Direct Alkylation | Alkyl Halide | Base (e.g., K₂CO₃) | Acetonitrile | Prone to overalkylation researchgate.net |

| Reductive Amination | Aldehyde or Ketone | NaBH₃CN or NaBH(OAc)₃ | Methanol or Dichloroethane | Controlled mono-alkylation masterorganicchemistry.com |

| N-Arylation | Aryl Halide/Triflate | Palladium complex (e.g., Pd₂(dba)₃) + Ligand | Toluene or Dioxane | Forms C-N bond with an aryl group |

This table presents generalized data for primary amines and may require optimization for the specific substrate.

Electrophilic and Nucleophilic Reactions of the Phenyl Moiety

The reactivity of the phenyl ring in this compound towards substitution reactions is dictated by the electronic properties of its substituent, the -CH(NH₂)CH₂S(O)CH₃ group.

Electrophilic Aromatic Substitution:

The substituent group on the benzene (B151609) ring determines both the rate of reaction and the position of the incoming electrophile. wikipedia.org The side chain contains a primary amino group, which is a powerful activating group. wikipedia.org Through resonance, the lone pair of electrons on the nitrogen atom can be delocalized into the phenyl ring, significantly increasing the electron density at the ortho and para positions. wikipedia.orgsemanticscholar.org This makes the ring much more reactive towards electrophiles than benzene itself and strongly directs incoming electrophiles to these positions. youtube.comlibretexts.org While the sulfoxide (B87167) group is generally considered deactivating, the overwhelming activating effect of the amino group is expected to dominate the regiochemical outcome.

Common electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions are anticipated to proceed readily, yielding primarily ortho- and para-substituted products. The para product is often favored due to reduced steric hindrance compared to the ortho positions. wikipedia.org

| Reaction | Reagents | Predicted Major Products |

|---|---|---|

| Bromination | Br₂ / FeBr₃ | 4-Bromo-2-methanesulfinyl-1-phenylethan-1-amine and 2-Bromo-6-methanesulfinyl-1-phenylethan-1-amine |

| Nitration | HNO₃ / H₂SO₄ | 2-Methanesulfinyl-1-(4-nitrophenyl)ethan-1-amine and 2-Methanesulfinyl-1-(2-nitrophenyl)ethan-1-amine |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 1-(4-Acetylphenyl)-2-methanesulfinylethan-1-amine and 1-(2-Acetylphenyl)-2-methanesulfinylethan-1-amine |

| Sulfonation | SO₃ / H₂SO₄ | 4-(1-Amino-2-methanesulfinylethyl)benzenesulfonic acid and 2-(1-Amino-2-methanesulfinylethyl)benzenesulfonic acid |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (such as -NO₂) on the aromatic ring to activate it towards attack by a nucleophile. biomedgrid.com The phenyl ring in this compound is electron-rich due to the activating nature of the amino group substituent. Consequently, it is deactivated towards nucleophilic attack, and standard SNAr reactions are not considered a viable transformation pathway for this compound.

Multicomponent and Cascade Reactions Utilizing this compound as a Core Scaffold

The structural features of this compound, particularly its primary amine, make it an excellent candidate for use as a core building block in both multicomponent and cascade reactions, allowing for the rapid construction of molecular complexity.

Multicomponent Reactions (MCRs):

MCRs are convergent chemical reactions where three or more starting materials react to form a single product in one pot, incorporating substantial parts of all components. nih.gov The primary amine functionality is a cornerstone of many powerful MCRs, most notably the Ugi four-component reaction (Ugi-4CR). nih.gov

In a Ugi-4CR, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide combine to form an α-acylamino amide. numberanalytics.com By employing the chiral this compound as the amine component, it is possible to generate a diverse library of complex, stereochemically defined products. The inherent chirality of the amine can influence the stereochemical outcome of the reaction, making it a valuable tool in asymmetric synthesis. researchgate.netillinois.edu

| Aldehyde (R¹CHO) | Carboxylic Acid (R²COOH) | Isocyanide (R³NC) | Potential Ugi Product Scaffold |

|---|---|---|---|

| Formaldehyde | Acetic Acid | tert-Butyl isocyanide | N-(tert-Butyl)-2-(N-(1-(methylsulfinylmethyl)-2-phenylethyl)acetamido)acetamide |

| Benzaldehyde | Benzoic Acid | Cyclohexyl isocyanide | N-Cyclohexyl-2-(N-(1-(methylsulfinylmethyl)-2-phenylethyl)benzamido)-2-phenylacetamide |

| Isobutyraldehyde | Formic Acid | Benzyl isocyanide | N-Benzyl-2-(N-(1-(methylsulfinylmethyl)-2-phenylethyl)formamido)-3-methylbutanamide |

Cascade Reactions:

Cascade reactions, also known as tandem or domino reactions, involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. nih.gov The functionality within this compound provides multiple handles to initiate such a cascade.

A plausible cascade could be initiated by the formation of an imine through the reaction of the primary amine with an aldehyde. If the aldehyde component contains a suitably positioned nucleophile or electrophile, a subsequent intramolecular reaction could occur. For example, a Pictet-Spengler-type reaction could be envisioned where an imine formed from an aldehyde undergoes an intramolecular electrophilic attack on the electron-rich phenyl ring, leading to the formation of a tetrahydroisoquinoline scaffold, a common motif in biologically active compounds. The sulfoxide group could then be used in subsequent transformations. Alternatively, a cascade could be triggered by a Pummerer-type reaction, where the resulting thionium (B1214772) ion is trapped intramolecularly to form a heterocyclic system. manchester.ac.uk

Design and Synthesis of Derivatives and Analogues of 2 Methanesulfinyl 1 Phenylethan 1 Amine

Modifications on the Phenyl Ring (e.g., Substituted Phenylethan-1-amine Derivatives)

Altering the substitution pattern on the phenyl ring is a fundamental strategy for modulating the electronic and steric properties of the 2-methanesulfinyl-1-phenylethan-1-amine scaffold. The synthesis of these analogues typically begins with a correspondingly substituted acetophenone, which is then subjected to reductive amination to produce the substituted 1-phenylethan-1-amine core. Subsequent steps would introduce the methanesulfinyl group.

The introduction of electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or alkyl groups, or electron-withdrawing groups (EWGs) such as nitro (-NO₂) or halogens (-F, -Cl, -Br) on the phenyl ring can significantly influence the molecule's reactivity and its efficacy as a chiral ligand or auxiliary. For instance, the synthesis of a para-nitro substituted derivative would start from 4-nitroacetophenone. The general synthetic approach allows for wide variability in the substitution pattern, including ortho-, meta-, and para-positions, as well as polysubstituted rings.

Table 1: Examples of Phenyl-Substituted this compound Analogues

| Substituent (X) | Position | Precursor | Potential Property Modulation |

|---|---|---|---|

| -NO₂ | para | 4-Nitroacetophenone | Electron-withdrawing |

| -Cl | para | 4-Chloroacetophenone | Electron-withdrawing, Steric bulk |

| -OCH₃ | para | 4-Methoxyacetophenone | Electron-donating |

| -CH₃ | para | 4-Methylacetophenone | Electron-donating, Lipophilicity |

Variations in the Sulfinyl Group (e.g., Alkyl- or Arylsulfinyl Modifications)

The sulfinyl group is a cornerstone of the molecule's chirality and coordinating ability. Replacing the methyl group with other alkyl (e.g., ethyl, tert-butyl) or aryl (e.g., phenyl, p-tolyl) moieties can profoundly impact stereochemical outcomes in asymmetric synthesis. The synthesis of these analogues relies on methods developed for creating chiral sulfoxides. illinois.edu

One of the most established methods is the Andersen synthesis, which involves the reaction of a chiral alcohol, such as (-)-menthol, with a sulfinyl chloride (R-SOCl) to form a diastereomeric mixture of sulfinate esters. After separation of the diastereomers, reaction with an organometallic reagent (R'MgBr or R'Li) proceeds with clean inversion at the sulfur center to yield the desired enantiopure sulfoxide (B87167). illinois.edu Another powerful method is the enantioselective oxidation of a prochiral β-aminosulfide precursor, often using a chiral titanium-diethyl tartrate complex (Sharpless conditions) or vanadium-based catalysts. researchgate.net

Table 2: Examples of Sulfinyl Group Modifications

| Sulfinyl Group (R) | Name of Analogue | Synthetic Method | Key Feature |

|---|---|---|---|

| Ethyl | 2-Ethanesulfinyl-1-phenylethan-1-amine | Andersen Synthesis / Asymmetric Oxidation | Increased steric bulk vs. methyl |

| tert-Butyl | 2-(tert-Butanesulfinyl)-1-phenylethan-1-amine | Andersen Synthesis / Asymmetric Oxidation | Significant steric hindrance |

| Phenyl | 2-Benzenesulfinyl-1-phenylethan-1-amine | Andersen Synthesis / Asymmetric Oxidation | Aryl group for π-stacking interactions |

The tert-butanesulfinyl group, in particular, has proven to be an exceptionally useful chiral directing group in the synthesis of chiral amines. acs.org

Structural Elaboration via Amine Derivatization

The primary amine functionality is a versatile handle for structural elaboration through various chemical transformations. Derivatization can be used to install new functional groups, build more complex molecular architectures, or protect the amine during other synthetic steps. Common derivatization strategies include N-acylation, N-sulfonylation, and N-alkylation.

Pre-column derivatization is a common technique used in analytical chemistry to improve the detection and separation of amines, highlighting the reactivity of this functional group. thermofisher.com Reagents like 4-chloro-7-nitrobenzofurazane (NBD-Cl) or Dansyl-Cl are often used for this purpose. nih.gov In a synthetic context, reacting the amine with acyl chlorides or anhydrides yields stable amides, while reaction with sulfonyl chlorides produces sulfonamides. nih.gov Reductive amination with aldehydes or ketones can be used to introduce alkyl groups, forming secondary or tertiary amines. These reactions are typically high-yielding and allow for the introduction of a wide array of substituents.

Table 3: Examples of Amine Derivatization Products

| Reagent | Derivative Type | Resulting Functional Group |

|---|---|---|

| Acetyl chloride | N-Acyl | Acetamide |

| Benzoyl chloride | N-Acyl | Benzamide |

| p-Toluenesulfonyl chloride | N-Sulfonyl | Tosylamide |

| Benzaldehyde (with reducing agent) | N-Alkyl | N-Benzyl amine (secondary) |

Cyclization Strategies Involving the Amine and Sulfinyl Functions

The proximate amine and sulfinyl groups can participate in intramolecular cyclization reactions to form novel heterocyclic structures. These reactions can be triggered by activating one of the functional groups. For example, derivatives of β-amino sulfoxides can undergo cyclization to form six-membered thiomorpholine (B91149) S-oxides. acs.org

A related strategy involves the intramolecular cyclization of N-cyano sulfoximines (an oxidized derivative) which, under acidic conditions, can hydrolyze and cyclize to form thiadiazine 1-oxides. nih.govacs.org This transformation demonstrates the potential for the sulfur-nitrogen core to act as a precursor to fused heterocyclic systems. The reaction proceeds through the formation of an NH-sulfoximine intermediate, which then undergoes intramolecular cyclocondensation. acs.org While this example starts from a sulfoximine, it illustrates a viable pathway for cyclization that could be adapted for sulfinyl analogues. Such strategies are valuable for creating conformationally constrained analogues for structure-activity relationship studies.

Application as Chiral Building Blocks and Ligands in Asymmetric Synthesis

Chiral β-amino sulfoxides are valuable assets in asymmetric synthesis, where they can function as both chiral auxiliaries and chiral ligands. illinois.eduacs.org The chirality at the sulfur atom, which is configurationally stable, combined with the stereocenter at the carbon bearing the amino group, provides a powerful platform for stereochemical control. illinois.edu

As chiral auxiliaries, these compounds can be temporarily attached to a substrate to direct the stereoselective formation of new chiral centers. The sulfinyl group's ability to coordinate with metal reagents creates highly ordered transition states, leading to high diastereoselectivity. illinois.edu After the desired transformation, the auxiliary can be cleaved and recovered.

More recently, chiral sulfoxides have emerged as a versatile class of ligands for transition-metal-catalyzed asymmetric reactions. nih.govnih.gov The sulfinyl group can coordinate to a metal center through either the sulfur or oxygen atom, and the proximity of the chiral sulfur to the metal center allows for effective transfer of chiral information. nih.gov Derivatives of this compound can be designed as bidentate ligands (e.g., S,N-ligands), which are highly sought after in asymmetric catalysis for reactions such as conjugate additions, hydrogenations, and C-C bond-forming reactions. mdpi.com

Advanced Spectroscopic and Chromatographic Methodologies for Characterization of 2 Methanesulfinyl 1 Phenylethan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-Methanesulfinyl-1-phenylethan-1-amine, it would be used to confirm the connectivity of atoms and to elucidate the stereochemistry at its two chiral centers (the carbon bearing the amine and the sulfur atom of the sulfoxide).

1H, 13C, and Heteronuclear NMR Techniques

¹H NMR: This technique would identify all the hydrogen atoms in the molecule. Expected signals would include distinct peaks for the aromatic protons on the phenyl ring, the methine proton (-CH(NH₂)-), the diastereotopic methylene (B1212753) protons (-CH₂-S(O)-), the amine protons (-NH₂), and the methyl protons of the methanesulfinyl group (-S(O)CH₃). The coupling patterns (splitting) between adjacent protons would confirm the ethylamine (B1201723) backbone structure.

¹³C NMR: This spectrum would show signals for each unique carbon atom. The number of signals would confirm the presence of the phenyl ring carbons, the two aliphatic carbons of the ethylamine chain, and the methyl carbon. Chemical shifts would help to confirm the chemical environment of each carbon.

Hypothetical ¹H NMR Data Table

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl-H | 7.2 - 7.4 | Multiplet |

| -CH(NH₂) | ~4.0 - 4.2 | Triplet |

| -NH₂ | Variable (broad singlet) | Singlet |

| -CH₂-S(O) | ~2.8 - 3.2 | Multiplet |

| -S(O)CH₃ | ~2.5 - 2.7 | Singlet |

Note: This table is a hypothetical prediction based on general chemical shift values and does not represent experimental data.

Chiral NMR Spectroscopy Using Chiral Solvating Agents or Lanthanide Shift Reagents

Since this compound has two stereocenters, it can exist as four stereoisomers (two pairs of enantiomers). Chiral NMR techniques are essential for analyzing mixtures of these stereoisomers. By adding a chiral solvating agent or a chiral lanthanide shift reagent to the NMR sample, the enantiomers form transient diastereomeric complexes. These complexes have different magnetic environments, causing their corresponding signals in the ¹H NMR spectrum to appear at different chemical shifts, allowing for their distinction and quantification.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass, allowing for the determination of the molecular formula (C₉H₁₃NOS). The fragmentation pattern, typically obtained via electron ionization (EI-MS) or tandem mass spectrometry (MS/MS), would show characteristic losses. For instance, a common fragmentation pathway for phenylethylamines is the cleavage of the bond between the first and second carbon of the ethyl chain, which would lead to a prominent fragment ion.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint that is unique to the compound and confirms the presence of specific functional groups.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the amine group (around 3300-3400 cm⁻¹), C-H stretches for the aromatic and aliphatic groups, and a strong S=O stretch for the sulfoxide (B87167) group (around 1050 cm⁻¹).

X-ray Crystallography for Definitive Absolute Stereochemistry Determination

X-ray crystallography is the most powerful method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. If a suitable single crystal of one of the stereoisomers of this compound could be grown, this technique would provide an unambiguous assignment of the (R) or (S) configuration at both the carbon and sulfur chiral centers. This method provides precise bond lengths, bond angles, and conformational details.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

HPLC is a crucial technique for assessing the purity of a chemical sample and for separating and quantifying its stereoisomers.

Purity Assessment: A standard reversed-phase HPLC method would be used to determine the chemical purity of a sample of this compound by separating it from any impurities or starting materials.

Enantiomeric Excess (e.e.) Determination: To separate the enantiomers, a chiral stationary phase (CSP) is required. The sample is passed through the chiral column, and because the enantiomers interact differently with the chiral environment of the column, they are retained for different amounts of time and elute separately. The relative area of the peaks in the resulting chromatogram allows for the precise calculation of the enantiomeric excess. hmdb.ca

Gas Chromatography (GC) and GC-MS for Volatile Derivatives

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for the separation and identification of volatile and thermally stable compounds. However, the direct analysis of this compound presents significant challenges due to its molecular structure. The presence of a polar primary amine and a thermally sensitive sulfoxide group makes the compound non-volatile and prone to degradation at the high temperatures typically used in GC inlets and columns. wiley.comresearchgate.net For compounds with similar structures, such as modafinil (B37608) and its analogues, thermal decomposition in the GC injection port is a well-documented issue, leading to the formation of artifacts rather than the detection of the intact molecule. wiley.comnih.gov

To overcome these limitations, derivatization is an essential strategy. This process involves chemically modifying the analyte to increase its volatility and thermal stability, making it amenable to GC analysis. iu.edu By converting the polar amine group into a less polar, more stable functional group, derivatization minimizes interactions with the stationary phase of the GC column, resulting in improved peak shape and sensitivity. iu.edu

Common derivatization approaches for primary amines include acylation and silylation. iu.edunih.gov Acylating agents, such as trifluoroacetic anhydride (B1165640) (TFAA), react with the amine to form stable amide derivatives. Silylating agents, like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group. iu.edu These derivatization techniques produce volatile derivatives of this compound that can be readily analyzed by GC and GC-MS.

The resulting mass spectra of these derivatives provide unique fragmentation patterns that are crucial for structural confirmation. nih.gov For phenethylamine-type compounds, fragmentation often occurs at the Cα-Cβ bond relative to the amine, yielding characteristic ions that aid in identification. mdpi.com

Detailed Research Findings

Research on structurally related phenethylamines and thermally labile sulfoxides provides a framework for establishing effective GC and GC-MS methodologies for this compound. The primary challenge is the compound's inherent thermal instability, which necessitates derivatization of the primary amine group to achieve the volatility required for gas-phase analysis. wiley.comiu.edu

Derivatization Strategies:

To prepare this compound for GC analysis, chemical derivatization is employed to block the polar N-H group, thereby increasing thermal stability and volatility.

Acylation: Reaction with acylating agents like trifluoroacetic anhydride (TFAA) or pentafluoropropionamide (B1346557) (PFPA) converts the primary amine into a stable, volatile amide derivative. nih.govnih.gov This approach is widely used for phenethylamines to improve their chromatographic behavior. nih.gov

Silylation: Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are also effective in creating volatile derivatives by replacing the amine hydrogen with a trimethylsilyl (TMS) group. iu.edu

The selection of the derivatizing agent can influence the retention time and the mass spectral fragmentation pattern, providing an additional layer of specificity for identification.

Gas Chromatography (GC) Parameters:

The separation of the derivatized analyte is typically performed on a non-polar or medium-polarity capillary column. The choice of stationary phase is critical for achieving good resolution and symmetric peak shapes.

Interactive Table: Proposed GC Parameters for Analysis of Derivatized this compound

| Parameter | Setting | Rationale |

|---|---|---|

| GC System | Agilent 6890N or similar | A standard, reliable platform for this type of analysis. nih.gov |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | A common, non-polar column suitable for a wide range of derivatized compounds. |

| Injection Port Temp. | 250 °C | High enough for volatilization of the derivative but minimized to prevent potential degradation. wiley.com |

| Oven Program | Initial 100 °C, hold 2 min, ramp to 280 °C at 15 °C/min, hold 5 min | A typical temperature program to separate the derivative from solvent and by-products. |

| Carrier Gas | Helium | Inert carrier gas providing good efficiency. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification, MS for identification. |

Gas Chromatography-Mass Spectrometry (GC-MS) Findings:

When coupled with a mass spectrometer, GC provides definitive identification of the derivatized analyte. Electron Ionization (EI) is the most common ionization technique used for this purpose. The mass spectrum of the derivatized this compound will exhibit a molecular ion peak (or a prominent fragment from its decomposition) and characteristic fragment ions.

Interactive Table: Expected Mass Spectrometry Data for Trifluoroacetyl (TFA) Derivative

| Feature | Description | Expected m/z (amu) |

|---|---|---|

| Derivative | N-(2-methanesulfinyl-1-phenylethyl)-2,2,2-trifluoroacetamide | --- |

| Molecular Ion [M]⁺ | The ion of the intact derivatized molecule. | May be weak or absent depending on stability. |

| Key Fragment 1 | Cleavage of the C-C bond adjacent to the nitrogen (α-cleavage). | Varies based on fragmentation pathway. |

| Key Fragment 2 | Fragment corresponding to the trifluoroacetylated amine portion. | Characteristic ions related to the derivatizing group. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI conditions for generating reproducible fragmentation patterns. |

| Mass Analyzer | Quadrupole | Commonly used for routine GC-MS analysis. nih.gov |

The fragmentation patterns observed in GC-MS are essential for distinguishing between isomers and related substances, which might be challenging with GC alone. nih.gov While direct analysis of this compound by GC is problematic due to thermal degradation, the use of derivatization enables robust and reliable characterization by GC and GC-MS.

Future Research Directions and Academic Applications

Development of Highly Enantioselective and Diastereoselective Synthetic Pathways

The primary challenge in utilizing 2-Methanesulfinyl-1-phenylethan-1-amine lies in its stereocontrolled synthesis. Future research will likely focus on establishing efficient and highly selective synthetic routes to access all four possible stereoisomers.

Enantioselective Sulfoxidation: A direct and atom-economical approach involves the asymmetric oxidation of the prochiral sulfide precursor, 2-(methylthio)-1-phenylethan-1-amine. While this specific transformation is not extensively documented, methodologies developed for other aryl alkyl sulfides could be adapted. illinois.edu Research in this area could explore a variety of catalytic systems. Metal-catalyzed oxidations, particularly those employing titanium and vanadium complexes with chiral ligands like diethyl tartrate (DET), have proven effective for similar substrates. illinois.edu Furthermore, enzymatic and hybrid biocatalytic methods offer a greener alternative for asymmetric sulfoxidation. rsc.orgresearchgate.net

Diastereoselective Approaches: An alternative strategy involves the diastereoselective functionalization of a precursor that already contains a chiral center. For instance, the reduction of an N-sulfinyl β-amino ketone precursor could be explored. In such systems, the chiral sulfinyl group can effectively direct the stereochemical outcome of the ketone reduction, thereby establishing the stereocenter at the C1 position with high diastereoselectivity. iupac.org Another powerful method relies on the nucleophilic addition of organometallic reagents to chiral N-sulfinylimines, which are versatile intermediates for the asymmetric synthesis of amines. acs.orgrsc.org

| Catalytic System | Approach | Potential Advantages | Key Research Focus |

|---|---|---|---|

| Ti(O-i-Pr)₄ / Chiral Diol (e.g., DET) | Enantioselective Oxidation | High enantioselectivity for aryl alkyl sulfoxides. illinois.edu | Optimization of reaction conditions (solvent, temperature, water content) for the specific substrate. |

| Vanadium Complexes / Chiral Ligands | Enantioselective Oxidation | High yields and enantioselectivities reported for various sulfides. illinois.edu | Screening of different chiral ligands and oxidants to maximize stereocontrol. |

| Enzymatic (e.g., Monooxygenases) | Enantioselective Oxidation | High selectivity, mild reaction conditions, environmentally benign. rsc.orgresearchgate.net | Enzyme screening and protein engineering to enhance activity and selectivity for the target substrate. |

| Chiral Auxiliary (e.g., N-sulfinylimine) | Diastereoselective Addition | Well-established for amine synthesis, high diastereoselectivity. acs.orgrsc.org | Development of a synthetic route involving a sulfinylimine precursor and subsequent nucleophilic addition. |

Exploration of Novel Chemical Transformations and Reactivity Profiles

The bifunctional nature of this compound opens avenues for exploring novel chemical transformations. The interplay between the amine and sulfoxide (B87167) groups could lead to unique reactivity.

Sulfoxide as a Directing Group: The sulfoxide moiety, with its ability to coordinate to metals, can act as a powerful directing group, influencing the regioselectivity and stereoselectivity of reactions at the phenyl ring or the ethanamine backbone.

Pummerer Rearrangement: The sulfoxide can undergo Pummerer-type reactions under acidic conditions, providing a pathway to α-functionalized sulfides, which are valuable synthetic intermediates.

Cyclization Reactions: The proximity of the amine and sulfoxide groups may facilitate intramolecular cyclization reactions to form novel sulfur-containing heterocyclic compounds, which are of interest in medicinal chemistry.

Chiral Auxiliary: The compound itself can be used as a chiral auxiliary. After N-acylation, the sulfoxide group could direct the stereochemistry of reactions such as aldol additions or alkylations on the acyl chain, with subsequent facile removal of the auxiliary. The utility of chiral sulfoxides in controlling stereochemistry during the synthesis of complex molecules is well-documented. iupac.orgresearchgate.net

Computational Design of New this compound Analogues with Tailored Properties

Computational chemistry provides a powerful tool for the rational design of new analogues with specific, tailored properties. rsc.org Density Functional Theory (DFT) and QM/MM (Quantum Mechanics/Molecular Mechanics) approaches can be employed to predict the structural, electronic, and stereochemical properties of novel derivatives.

Future research could focus on:

Ligand Design: Designing analogues for use as chiral ligands in asymmetric catalysis. researchgate.netnih.gov Computational docking and transition state modeling can predict the binding affinity and enantioselectivity of metal complexes incorporating these ligands. Modifications could include altering substituents on the phenyl ring or the sulfoxide alkyl group.

Organocatalyst Development: Modeling analogues for use as organocatalysts, where the amine and sulfoxide functionalities could act synergistically to activate substrates.

Predicting Reactivity: Using computational models to understand and predict the outcomes of novel chemical transformations, guiding experimental efforts and providing mechanistic insights. rsc.org

| Analogue Structure (Modification) | Targeted Property | Potential Application | Computational Approach |

|---|---|---|---|

| Substitution on Phenyl Ring (e.g., -OMe, -CF₃) | Modulated electronic properties, improved solubility. | Fine-tuning ligand performance in catalysis. | DFT calculations of electronic structure and solvation energies. |

| Bulky Alkyl Group on Sulfoxide (e.g., t-Butyl) | Enhanced steric hindrance and facial shielding. | Improved stereoselectivity as a chiral auxiliary. | Molecular mechanics (MM) and DFT to model transition states. |

| Incorporation into a Bidentate Scaffold | Stronger metal chelation. | Development of more robust and selective metal catalysts. nih.gov | Docking studies and binding energy calculations. |

| Replacement of Phenyl with Heterocycle | Altered coordination modes and biological activity. | Novel ligands and pharmacologically active compounds. | DFT and molecular dynamics (MD) simulations. |

Integration of this compound Scaffolds into Complex Molecular Architectures

The stereochemically rich scaffold of this compound makes it an attractive building block for the synthesis of complex molecules, such as natural products and pharmaceuticals. researchgate.netacs.org The chiral sulfoxide group is a powerful controller of stereochemistry, capable of directing the formation of new stereocenters with high precision. illinois.eduiupac.org

Research in this domain would involve using enantiomerically pure this compound as a starting material or intermediate. For example, it could be incorporated into a larger molecule where the sulfoxide group is used to direct a key stereoselective cyclization or addition reaction, and is then either retained in the final product or removed reductively. The successful application of β-ketosulfoxides in the asymmetric synthesis of natural products like nonactic acid demonstrates the potential of this strategy. iupac.org

Emerging Analytical Techniques for Enhanced Stereochemical Analysis and In-Process Control

The presence of two closely spaced stereocenters makes the stereochemical analysis of this compound and its derivatives a non-trivial task. While established methods are available, there is room for the application and development of emerging analytical techniques.

Chiral Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) are the gold standard for separating all four stereoisomers and determining enantiomeric and diastereomeric purity. rsc.org Future work would involve developing specific, high-resolution methods for this class of compounds.

NMR Spectroscopy: While standard NMR can distinguish diastereomers, chiral shift reagents or chiral solvating agents can be used to differentiate enantiomers and quantify enantiomeric excess (ee). acs.org

Vibrational Optical Activity (VOA): Techniques like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), coupled with quantum chemical calculations, could be powerful tools for the unambiguous determination of the absolute configuration of each stereocenter, a task that can be challenging for flexible molecules.

In-Process Monitoring: The development of rapid analytical methods is crucial for real-time monitoring of asymmetric reactions. Techniques like reaction calorimetry or in-situ spectroscopy (e.g., IR, Raman) combined with chemometrics could be explored for in-process control to optimize reaction conditions and ensure high stereoselectivity. A critical aspect of analysis is being mindful of phenomena like the self-disproportionation of enantiomers (SDE), which can lead to erroneous interpretations of stereochemical outcomes if not properly accounted for. rsc.org

| Technique | Application | Information Obtained | Future Direction |

|---|---|---|---|

| Chiral HPLC/GC | Separation of Stereoisomers | Enantiomeric excess (ee), Diastereomeric ratio (dr). rsc.org | Development of optimized methods for baseline separation of all four isomers. |

| NMR with Chiral Reagents | Enantiomeric Purity | Quantification of enantiomeric excess. acs.org | Screening of new chiral solvating agents for improved spectral resolution. |

| Vibrational Circular Dichroism (VCD) | Absolute Configuration | Unambiguous assignment of (R/S) configuration at both stereocenters. | Application to flexible β-amino sulfoxides and comparison with DFT predictions. |

| Mass Spectrometry (Chiral Ion Mobility) | Separation and Identification | Separation of stereoisomers in the gas phase. | Exploring its utility for rapid, high-throughput stereochemical analysis. |

Q & A

Basic: What synthetic routes are recommended for preparing 2-Methanesulfinyl-1-phenylethan-1-amine, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves introducing the methanesulfinyl group via oxidation of a methanethiol precursor. For example, starting from 2-(methylthio)-1-phenylethan-1-amine, oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled conditions yields the sulfoxide derivative. Chiral resolution may be required if enantiomeric purity is critical, using techniques like chiral chromatography or crystallization with resolving agents. Purity is assessed via -NMR (to confirm sulfoxide formation) and HPLC (to quantify enantiomeric excess). Recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) can enhance purity .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : - and -NMR confirm the sulfinyl group’s presence (e.g., ppm for CH-SO). 2D techniques (COSY, HSQC) resolve overlapping signals.

- X-ray Crystallography : Single-crystal analysis using SHELXL (via SHELX suite) refines the structure, resolving stereochemistry and confirming sulfinyl geometry. Data collection at low temperature (e.g., 100 K) improves resolution .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced: How do structural modifications at the sulfinyl group impact biological activity, and how can these be systematically studied?

Methodological Answer:

Replace the sulfinyl group with sulfonyl or thioether analogs to assess electronic/steric effects on receptor binding. Use structure-activity relationship (SAR) studies:

Synthesize analogs (e.g., 2-methanesulfonyl or 2-methylthio derivatives).

Test in vitro binding assays (e.g., competitive inhibition against known receptor ligands).

Perform molecular docking (AutoDock, Schrödinger Suite) to predict interactions with target proteins (e.g., monoamine transporters).

Compare results with isomer data (e.g., para-substituted analogs show altered affinity due to steric hindrance) .

Advanced: How can researchers resolve contradictions in crystallographic data, such as disordered sulfinyl groups?

Methodological Answer:

- Refinement Strategies : Use SHELXL’s restraints (e.g., DFIX, SIMU) to model disordered sulfinyl oxygen positions. Test alternate space groups if initial models show high R-factors.

- Data Quality : Collect high-resolution data (<1.0 Å) to reduce ambiguity. For twinned crystals, apply TWIN/BASF commands in SHELXL.

- Validation : Cross-validate with spectroscopic data (e.g., NMR coupling constants to confirm stereochemistry) .

Basic: What biological targets are plausible based on structurally related ethanamine derivatives?

Methodological Answer:

Similar compounds (e.g., 1-(4-fluorophenyl)ethan-1-amine derivatives) target serotonin and dopamine transporters due to amine-group interactions with neurotransmitter-binding pockets. Preliminary studies should include:

- Radioligand Displacement Assays : Using -citalopram (for serotonin transporters) or -WIN35428 (for dopamine transporters).

- Functional Assays : Measure uptake inhibition in HEK293 cells expressing recombinant transporters .

Advanced: How can metabolic pathways of this compound be elucidated in vitro?

Methodological Answer:

Incubation with Liver Microsomes : Use human or rat microsomes to identify phase I metabolites (oxidation, demethylation).

LC-MS/MS Analysis : Detect metabolites via fragmentation patterns (e.g., sulfoxide reduction to thioether).

CYP Enzyme Inhibition Studies : Co-incubate with CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic enzymes involved .

Basic: What stability considerations are critical for handling this compound?

Methodological Answer:

- Storage : Under inert atmosphere (N) at −20°C to prevent sulfoxide reduction or oxidation to sulfone.

- pH Sensitivity : Avoid strong acids/bases (pH < 2 or >10) to prevent decomposition. Monitor stability via HPLC under accelerated conditions (40°C, 75% humidity) .

Advanced: What computational tools predict this compound’s pharmacokinetics and toxicity?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP, blood-brain barrier permeability, and CYP inhibition.

- Toxicity Profiling : Apply ProTox-II for hepatotoxicity predictions. Validate with in vitro cytotoxicity assays (e.g., HepG2 cell viability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.